manganese(II) sulfate dihydrate
Description
Historical Context and Discovery
The historical development of manganese(II) sulfate dihydrate is intrinsically linked to the broader discovery and understanding of manganese compounds throughout the centuries. The foundation for manganese chemistry was established in ancient times when two distinct black minerals were identified in the regions of the Magnetes, with the female magnes ore, later known as pyrolusite or manganese dioxide, serving as the precursor for various manganese compounds including sulfate forms. The systematic study of manganese compounds gained momentum in the 18th century when Swedish chemist Carl Wilhelm Scheele utilized manganese dioxide in chemical processes, and Johan Gottlieb Gahn successfully isolated impure manganese metal in 1774 through carbon reduction of the dioxide.
The specific identification and characterization of this compound emerged as part of the broader investigation into metal sulfate hydrates during the 19th and early 20th centuries. Research documentation indicates that the compound was formally recognized and catalogued in chemical databases, with its current PubChem entry created on December 5, 2007, and most recently modified on May 24, 2025. The historical significance of this compound is further emphasized by its inclusion in major chemical repositories such as ChEBI (CHEBI:86356) and Wikidata (Q27159100), reflecting its established importance in chemical literature.
The evolution of analytical techniques throughout the 20th century enabled researchers to distinguish between various hydrated forms of manganese sulfate, leading to the precise structural characterization of the dihydrate form. X-ray crystallography studies have provided detailed insights into the molecular arrangement, confirming the specific coordination of water molecules within the crystal lattice structure. This historical progression from basic mineral identification to sophisticated structural analysis demonstrates the compound's enduring scientific relevance.
Nomenclature and Classification
This compound exhibits a comprehensive nomenclature system that reflects both its chemical composition and structural characteristics. The compound is systematically identified by multiple naming conventions, with the International Union of Pure and Applied Chemistry (IUPAC) designation being "manganese(2+);sulfate;dihydrate". Alternative nomenclature includes "manganese sulphate dihydrate," "manganese(2+) sulfate dihydrate," and the chemical formula representation "MnSO₄·2H₂O".
The classification of this compound within the broader chemical taxonomy places it as a hydrate that represents the dihydrate form of manganese(II) sulfate. More specifically, it belongs to the class of inorganic compounds known as transition metal sulfates, characterized by sulfate as the largest oxoanion and manganese as the heaviest transition metal component. The compound's molecular formula H₄MnO₆S encompasses four hydrogen atoms, one manganese atom, six oxygen atoms, and one sulfur atom, reflecting the integration of two water molecules with the basic manganese sulfate structure.
From a stereochemical perspective, the compound's structural identifiers include specific InChI and SMILES representations that enable precise digital identification. The InChI key "JSPANIZMKMFECH-UHFFFAOYSA-L" provides a unique molecular fingerprint, while the SMILES notation "O.O.[O-]S(=O)(=O)[O-].[Mn+2]" describes the electronic and structural arrangement. These standardized identifiers facilitate consistent communication within the global scientific community and enable accurate database searches across multiple chemical information systems.
The classification system further extends to include the compound's relationship with other manganese sulfate hydrates, forming part of a series that demonstrates varying degrees of hydration. This systematic classification enables researchers to understand the structural relationships between different hydrated forms and predict their relative stability and reactivity patterns under various environmental conditions.
| Classification Category | Designation |
|---|---|
| IUPAC Name | manganese(2+);sulfate;dihydrate |
| Molecular Formula | H₄MnO₆S |
| Chemical Formula | MnSO₄·2H₂O |
| PubChem CID | 22613964 |
| ChEBI ID | CHEBI:86356 |
| Molecular Weight | 187.03 g/mol |
| InChI Key | JSPANIZMKMFECH-UHFFFAOYSA-L |
Significance in Inorganic Chemistry Research
This compound holds substantial significance in inorganic chemistry research due to its unique position as both a fundamental manganese compound and a versatile research tool. The compound serves as a critical precursor for manganese metal production and numerous other chemical compounds, establishing its foundational role in manganese chemistry. Research has demonstrated that approximately 260,000 tonnes of manganese sulfate compounds were produced worldwide in 2005, indicating the substantial scale of scientific and industrial interest in these materials.
The compound's research significance extends to its role as a catalyst in organic synthesis reactions. Scientific investigations have established that manganese(II) sulfate monohydrate, closely related to the dihydrate form, functions as a highly efficient and inexpensive catalyst for synthesizing heterocyclic compounds including benzo-2-pyrones and benzopyrazines. These catalytic applications demonstrate excellent yields while utilizing safe catalyst materials and readily available starting materials, contributing to environmentally friendly synthetic methodologies.
Advanced research has revealed the compound's importance in atmospheric chemistry, particularly in sulfate formation processes. Studies have identified manganese-catalyzed oxidation mechanisms where manganese compounds, including sulfate forms, dominate sulfate formation during atmospheric haze events. The research indicates that manganese-catalyzed oxidation of sulfur dioxide on aerosol surfaces produces sulfate formation rates approximately one to two orders of magnitude larger than previously known routes. These findings highlight the compound's significance in understanding environmental chemistry and atmospheric processes.
Coordination chemistry research has established manganese compounds, including sulfate forms, as essential components in biomimetic chemistry applications. The versatile coordination chemistry of manganese, facilitated by its ability to adopt multiple oxidation states, makes manganese sulfate compounds valuable for studying enzyme mechanisms and developing catalytic systems. Research has demonstrated applications in oxidation catalysis and magnetochemistry of cluster compounds, expanding the fundamental understanding of transition metal coordination behavior.
The compound's research applications extend to specialized analytical and preparative chemistry. Scientific literature documents its use as a manganese ion source in biological research, including applications in bacterial culture systems and plant chromosome studies. These diverse research applications underscore the compound's versatility as both a research subject and a research tool across multiple scientific disciplines.
Global Production and Research Trends
Global production and research trends for this compound reflect the broader patterns observed in manganese sulfate manufacturing and utilization worldwide. Market research indicates that the global manganese sulfate market was valued at 602.5 million United States dollars in 2024, with projections showing growth at a compound annual growth rate of 3.2 percent through 2031. This substantial market size demonstrates the significant global demand for manganese sulfate compounds, including hydrated forms such as the dihydrate.
Regional production patterns reveal significant geographical concentration in manufacturing capabilities. China dominates global manganese sulfate production, with Chinese companies including Guizhou Dalong Huicheng New Material, ISKY Chemicals, Lantian Chemical, Guizhou Jinrui New Materials, and Guizhou Manganese Mineral Group representing the top global producers. Market analysis indicates that the global top three producers held more than 50 percent market share in 2022, with Chinese manufacturers particularly dominant in battery-grade manganese sulfate production.
Production data specific to high-purity manganese sulfate, which includes dihydrate and other hydrated forms, shows notable fluctuations reflecting market dynamics. According to industry data, China's high-purity manganese sulfate production in July 2024 reached approximately 13,000 metric tonnes, representing an 18.75 percent month-over-month decrease and a 40.91 percent year-over-year decline. These production variations reflect complex market factors including raw material costs, downstream demand patterns, and inventory management strategies within the industry.
Research trends indicate growing scientific interest in manganese sulfate compounds across multiple application areas. Academic literature demonstrates expanding research in catalytic applications, with studies exploring the use of manganese sulfate hydrates as efficient catalysts for organic synthesis reactions. Environmental chemistry research has identified new roles for manganese compounds in atmospheric processes, particularly in sulfate formation mechanisms that contribute to understanding air quality and climate science.
Market segmentation analysis reveals distinct growth patterns for different manganese sulfate applications. Battery-grade manganese sulfate was valued at 209 million United States dollars in 2022 with projected growth to 730 million United States dollars by 2029, representing an annual growth rate of 18.1 percent. In contrast, agricultural and industrial grade applications showed more moderate growth projections, indicating the differential demand patterns across various end-use sectors.
| Regional Market Data (2024) | Market Size (USD Million) | Growth Rate (CAGR %) | Market Share (%) |
|---|---|---|---|
| North America | 241.00 | 3.2 | 40.0 |
| Europe | 180.75 | 3.5 | 30.0 |
| Asia Pacific | 138.58 | 7.0 | 23.0 |
| Latin America | 30.13 | 4.4 | 5.0 |
| Middle East & Africa | 12.05 | 4.7 | 2.0 |
The future trajectory of global production and research indicates continued expansion driven by emerging applications in energy storage technologies and environmental remediation. Research institutions worldwide are investigating novel applications for manganese sulfate compounds, including their potential roles in advanced battery technologies and sustainable chemical processes. These trends suggest that this compound will maintain its significance as both a commercial product and a research subject in the evolving landscape of inorganic chemistry and materials science.
Properties
Molecular Formula |
H4MnO6S |
|---|---|
Molecular Weight |
187.03 g/mol |
IUPAC Name |
manganese(2+);sulfate;dihydrate |
InChI |
InChI=1S/Mn.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 |
InChI Key |
JSPANIZMKMFECH-UHFFFAOYSA-L |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Manganese(II) Sulfate Monohydrate (MnSO₄·H₂O)
- Physicochemical Properties : Molecular weight = 169.02 g/mol (anhydrous MnSO₄: 151.00 g/mol + H₂O: 18.02 g/mol). Solubility in water exceeds 70 g/100 mL at 20°C.
- Applications : Dominates agricultural use due to high stability and manganese bioavailability. Inhibits phase transformations in calcium sulfate systems during material synthesis .
- Synthesis : Produced industrially via sulfuric acid leaching of manganese ores .
Manganese(II) Sulfate Tetrahydrate (MnSO₄·4H₂O)
- Physicochemical Properties: Molecular weight = 223.06 g/mol. Higher water content reduces thermal stability compared to the monohydrate.
- Applications : Used in analytical chemistry (EMSURE® grade) and niche industrial processes .
| Property | MnSO₄·H₂O | MnSO₄·2H₂O (Inferred) | MnSO₄·4H₂O |
|---|---|---|---|
| Molecular Weight (g/mol) | 169.02 | ~187.04 | 223.06 |
| Solubility (g/100 mL) | >70 | Moderate | ~52 |
| Thermal Stability | High | Moderate | Low |
| Primary Applications | Agriculture, materials science | Trace minerals, catalysis | Analytical chemistry |
Other Manganese Salts
Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O)
Manganese(II) Perrhenate Dihydrate (Mn(ReO₄)₂·2H₂O)
- Properties: Synthesized via hydrometallurgical recycling of superalloy and battery waste. Potential applications in catalysis and defense industries .
- Synthesis: Innovatively produced from waste streams, emphasizing sustainability .
Other Metal Sulfate Dihydrates
Calcium Sulfate Dihydrate (CaSO₄·2H₂O)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
- Properties : Molecular weight = 287.56 g/mol. Solubility = 96.5 g/100 mL. Critical in fertilizer and pharmaceutical industries .
| Compound | Molecular Weight (g/mol) | Solubility (g/100 mL) | Key Applications |
|---|---|---|---|
| MnSO₄·2H₂O | ~187.04 | Moderate | Catalysis, trace minerals |
| CaSO₄·2H₂O | 172.17 | 0.24 | Construction materials |
| CuSO₄·5H₂O | 249.68 | 32 | Agriculture, electroplating |
| ZnSO₄·7H₂O | 287.56 | 96.5 | Pharmaceuticals, fertilizers |
Preparation Methods
Ferrous Sulfate as a Reducing Agent
Ferrous sulfate (FeSO₄) facilitates the reduction of MnO₂ under acidic conditions. The overall reaction proceeds as:
$$
\text{MnO}2 + 2\text{FeSO}4 + 2\text{H}2\text{SO}4 \rightarrow \text{MnSO}4 + \text{Fe}2(\text{SO}4)3 + 2\text{H}_2\text{O}
$$
In this process, pyrolusite is mixed with concentrated sulfuric acid and FeSO₄ at 80–90°C. The leachate is filtered to remove insoluble residues, primarily silica and gangue minerals. Subsequent neutralization with calcium carbonate precipitates iron impurities as ferric hydroxide, which is removed via filtration. The purified solution is concentrated under vacuum and cooled to crystallize MnSO₄·2H₂O.
Pyrite (FeS₂) as a Reducing Agent
Pyrite offers a cost-effective alternative, particularly in regions with abundant sulfur resources. The reaction mechanism involves complex redox steps:
$$
8\text{MnO}2 + 4\text{FeS}2 + 11\text{O}2 \rightarrow 8\text{MnSO}4 + 2\text{Fe}2\text{O}3
$$
Here, pyrolusite and pyrite are combined with sulfuric acid in a reactor at 70–80°C. The exothermic reaction generates heat, necessitating temperature control to prevent over-oxidation. The resultant slurry is leached with water, and the filtrate undergoes oxidation to convert residual Fe²⁺ to Fe³⁺, which is precipitated as Fe(OH)₃ at pH 3.5–4.0. Crystallization at 25–30°C yields MnSO₄·2H₂O with a purity exceeding 98%.
Table 1: Comparative Analysis of Reducing Agents in Pyrolusite Leaching
| Reducing Agent | Temperature (°C) | Reaction Time (h) | MnSO₄ Yield (%) | Byproduct Handling |
|---|---|---|---|---|
| FeSO₄ | 80–90 | 4–6 | 92–95 | Fe(OH)₃ precipitation |
| FeS₂ | 70–80 | 6–8 | 88–90 | Fe₂O₃ filtration |
Hydrometallurgical Processing Using Rhodochrosite
Rhodochrosite (MnCO₃), a manganese carbonate mineral, reacts directly with sulfuric acid without requiring reduction:
$$
\text{MnCO}3 + \text{H}2\text{SO}4 \rightarrow \text{MnSO}4 + \text{CO}2 \uparrow + \text{H}2\text{O}
$$
The ore is crushed to 100–150 mesh and leached with 20–30% sulfuric acid at 60–70°C. Carbon dioxide evolution ensures continuous agitation, enhancing reaction kinetics. Post-leaching, the solution is heated to 90°C to hydrolyze colloidal silica, which is removed via filtration. The filtrate is adjusted to pH 2.5–3.0 using ammonia to precipitate aluminum and calcium impurities. Vacuum evaporation at 60°C concentrates the solution to 40–45°Bé, followed by cooling crystallization to obtain the dihydrate.
Industrial-Scale Vacuum Distillation and Crystallization
A patented industrial method (CN102249339A) emphasizes purity control through advanced purification and crystallization.
Leaching and Purification
Pyrolusite is ground to 200 mesh and leached with 50% sulfuric acid at 90°C. Manganese hydroxide (Mn(OH)₂) is added to the filtrate to neutralize excess acid and co-precipitate heavy metals (e.g., Cu, Ni). The purified solution contains 150–200 g/L MnSO₄.
Vacuum Distillation and Crystallization
The solution is fed into a vacuum distiller operating at 0.06–0.08 MPa, concentrating it to a supersaturated state. Cooling to 25°C induces crystallization of MnSO₄·2H₂O, which is separated using a centrifuge. The crystals are washed with cold deionized water to remove surface impurities and dried at 50°C in a fluidized-bed dryer. This method achieves a product purity of 99.5% with a yield of 154–231 kg per batch.
Table 2: Industrial Process Parameters and Outcomes
| Parameter | Value/Range |
|---|---|
| Leaching Acid Concentration | 50% H₂SO₄ |
| Vacuum Pressure | 0.06–0.08 MPa |
| Crystallization Temperature | 25°C |
| Final Purity | 99.5% |
Thermal Decomposition of Manganese Oxalate
Although primarily used for synthesizing Mn₂O₃, manganese oxalate dihydrate (MnC₂O₄·2H₂O) decomposition offers insights into intermediate steps relevant to sulfate production. Thermal analysis shows MnC₂O₄·2H₂O decomposes at 300–400°C to form MnO, which can be sulfated ex situ:
$$
\text{MnO} + \text{H}2\text{SO}4 \rightarrow \text{MnSO}4 + \text{H}2\text{O}
$$
This two-step approach is less common industrially due to higher energy costs but is valuable for high-purity niche applications.
Environmental and Economic Considerations
Each method presents distinct environmental footprints. Pyrolusite leaching with FeS₂ generates sulfur dioxide emissions, requiring scrubbers. Rhodochrosite processing is cleaner but limited by mineral availability. Industrial vacuum distillation minimizes waste but demands significant energy input. Future research focuses on bioleaching and electrochemical reduction to enhance sustainability.
Q & A
Basic: What are the recommended methods for synthesizing manganese(II) sulfate dihydrate and controlling its hydration state?
Methodological Answer:
To synthesize this compound (MnSO₄·2H₂O), start with the monohydrate or anhydrous form. Hydration state control involves:
- Dehydration : Heat manganese sulfate heptahydrate (MnSO₄·7H₂O) at 80°C to remove excess water, then stabilize at 275–300°C for anhydrous MnSO₄. Rehydrate under controlled humidity to achieve dihydrate .
- Characterization : Use X-ray crystallography (XRD) to confirm structure and hydration state, as coordination spheres (e.g., [Mn(H₂O)₆]²⁺) vary with hydration .
Basic: How does temperature affect the solubility of this compound in aqueous solutions, and how can this inform experimental design?
Methodological Answer:
Solubility is temperature-dependent (see table below). For reproducibility:
- Adjust temperature : Use a water bath or controlled environment.
- Monitor saturation : Filter excess solute post-dissolution.
| Temperature (°C) | Solubility (g/100g H₂O) |
|---|---|
| 0 | ~52.9 |
| 25 | ~59.7 |
| 50 | ~62.9 |
| 100 | ~35.3 |
Data from . Higher temperatures (>50°C) reduce solubility due to phase transitions.
Advanced: How does the coordination chemistry of this compound influence its reactivity in catalytic or biochemical applications?
Methodological Answer:
The hexaaqua complex [Mn(H₂O)₆]²⁺ governs reactivity:
- Spectroscopic analysis : Use UV-Vis to track ligand displacement (e.g., in enzymatic assays) .
- Catalytic studies : In biodegradation, Mn²⁺ acts as a cofactor for ligninolytic enzymes. Optimize concentration (e.g., 20 mg/L in fungal media) and monitor via GC-MS .
Advanced: How can researchers reconcile discrepancies in reported solubility or structural data for manganese(II) sulfate hydrates?
Methodological Answer:
Contradictions (e.g., solubility at 50°C: 60 g/100g vs. 62.9 g/100g ) arise from hydration state or measurement conditions. Mitigate by:
- Standardize protocols : Use identical temperature, purity, and agitation.
- Cross-validate : Compare XRD patterns (e.g., monoclinic vs. orthogonal structures) and thermogravimetric analysis (TGA) for hydration confirmation .
Advanced: What role does this compound play in microbial or enzymatic studies, and how can its effects be quantified?
Methodological Answer:
In microbial research (e.g., white-rot fungi):
- Nutrient supplementation : Add MnSO₄·2H₂O (20–50 mg/L) to support Mn-peroxidase activity .
- Quantification : Use ³¹P-NMR to track phosphate metabolism or HPLC for enzyme kinetics .
Basic: What safety protocols are critical when handling this compound in academic research?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
